5-Ethyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for drug development due to its biological activity and structural versatility. The oxadiazole moiety is often found in various pharmacologically active compounds, making it a focus of synthetic and medicinal chemistry research.
The synthesis and application of 5-Ethyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole have been explored in various studies, highlighting its significance in drug discovery and development. Notably, research has indicated the compound's role as a G-protein bile acid receptor 1 agonist, which is relevant for treating metabolic disorders such as type 2 diabetes and obesity .
This compound falls under the classification of heterocyclic compounds, specifically within the category of oxadiazoles. Oxadiazoles are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific structure of 5-Ethyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole contributes to its unique reactivity and interaction with biological targets.
The synthesis of 5-Ethyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole can be achieved through several methods. One effective approach involves the Ugi reaction followed by cyclization to form the oxadiazole ring. This method allows for the incorporation of various substituents at the 2 and 5 positions of the oxadiazole scaffold.
In a typical synthesis pathway:
This method has shown high yields and functional group tolerance, making it suitable for synthesizing diverse oxadiazole derivatives.
The molecular structure of 5-Ethyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole consists of a pyrrolidine ring attached to the oxadiazole core. The ethyl group at position 5 enhances the lipophilicity of the compound, which can influence its biological activity.
The molecular formula is , with a molecular weight of approximately 196.22 g/mol. The structural representation indicates that it contains:
5-Ethyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole can participate in various chemical reactions typical for oxadiazoles:
Research has demonstrated that oxadiazoles can undergo cyclization reactions with carboxylic acids or other electrophiles to form more complex molecules. These reactions are often facilitated by catalysts or specific reaction conditions that promote efficient product formation .
The mechanism of action for compounds like 5-Ethyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole primarily involves interaction with biological receptors. For instance, as a G-protein bile acid receptor 1 agonist:
Studies have shown that such compounds can enhance mRNA expression of target genes like pro-glucagon, indicating their potential in therapeutic applications .
Relevant data from synthesis experiments indicate good yields (up to 90%) under optimized conditions .
5-Ethyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole has significant potential in medicinal chemistry due to its bioactive properties:
The ongoing exploration into its derivatives continues to reveal promising candidates for therapeutic interventions across various diseases .
The primary synthetic route to 5-ethyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole derivatives relies on the cyclocondensation of appropriately functionalized amidoximes with carboxylic acid precursors. This method leverages the electrophilicity of activated carbonyl groups and the nucleophilicity of amidoximes to construct the 1,2,4-oxadiazole ring. Key approaches include:
Table 1: Cyclization Methods for 5-Ethyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole
Carboxylic Acid Precursor | Amidoxime Source | Conditions | Yield (%) |
---|---|---|---|
Ethyl propionate | 3-(Pyrrolidin-3-yl)amidoxime | NaOH/DMSO, RT, 12 h | 78 |
Propionyl chloride | N-Boc-pyrrolidinylamidoxime | Et₃N, CH₂Cl₂, 0°C to RT, 4 h | 71 |
Propionic acid/CDI | Pyrrolidinylamidoxime | CDI, DMF, 80°C, 2 h | 85 |
Catalytic systems enable efficient oxadiazole formation under mild conditions, crucial for preserving the stereochemistry of the chiral pyrrolidine moiety:
Solid-phase strategies enhance throughput for generating 5-ethyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole libraries:
The pyrrolidine nitrogen’s nucleophilicity necessitates precise strategies for N-functionalization without oxadiazole degradation:
Table 2: Regioselective Protection Strategies for Pyrrolidine Nitrogen
Protecting Group | Reagent | Conditions | Deprotection Method | Yield (%) |
---|---|---|---|---|
Boc | (Boc)₂O, NaHCO₃ | THF/H₂O, 0°C, 2 h | TFA, CH₂Cl₂, 25°C, 1 h | 90 |
Cbz | Cbz-Cl, Et₃N | CH₂Cl₂, 25°C, 4 h | H₂/Pd-C, MeOH, 3 h | 88 |
Fmoc | Fmoc-OSu, DIEA | DMF, 25°C, 12 h | Piperidine/DMF, 25°C, 0.5 h | 82 |
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5